[1,2'-Binaphthalen]-2-amine
Description
Significance of Chiral Amines in Enantioselective Transformations
Chiral amines are indispensable tools in modern asymmetric catalysis, serving dual roles as both potent organocatalysts and as crucial ligands for transition metal catalysts. acs.org Their prevalence in a multitude of natural products, pharmaceuticals, and agrochemicals underscores their significance. nih.govacs.org In fact, it is estimated that between 40% and 45% of small-molecule drugs contain a chiral amine fragment. nih.govacs.org The demand for enantiomerically pure amines has spurred the development of innovative and sustainable synthetic methods, with asymmetric catalysis at the forefront. nih.gov
As organocatalysts, chiral amines can activate substrates through the formation of transient nucleophilic enamines or electrophilic iminium ions. acs.orgsioc-journal.cn This mode of activation has been successfully applied to a wide range of enantioselective transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions. sioc-journal.cnmdpi.comcjcatal.com Primary amines, in particular, have proven to be highly versatile and powerful catalysts, often providing complementary or superior results compared to their secondary amine counterparts. rsc.org They can be derived from readily available sources like natural amino acids and Cinchona alkaloids, making them attractive for practical applications. rsc.org
Beyond organocatalysis, chiral amines are extensively used as ligands to create chiral environments around metal centers in transition metal catalysis. acs.org The design and synthesis of modular chiral ligands have enabled the fine-tuning of catalyst properties, leading to highly active and efficient systems for a variety of transformations, including asymmetric hydrogenation, amination, and allylic alkylation. nih.govacs.org The development of novel chiral amine-based ligands continues to be a vibrant area of research, pushing the boundaries of what is possible in enantioselective synthesis. rsc.org
The Binaphthyl Scaffold: A Privileged Chiral Motif in Asymmetric Synthesis
The 1,1'-binaphthyl scaffold is a cornerstone of asymmetric catalysis, recognized for its unique structural features that give rise to "privileged" ligands and catalysts. The defining characteristic of the binaphthyl unit is atropisomerism, a type of axial chirality that arises from hindered rotation around the C1-C1' single bond connecting the two naphthalene (B1677914) rings. This restricted rotation results in two stable, non-superimposable, and non-interconverting enantiomers, providing a rigid and well-defined chiral environment.
The success of binaphthyl-derived ligands, such as the seminal BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and BINOL (1,1'-bi-2-naphthol), has paved the way for the development of a vast family of related structures. The C2-symmetry often present in these systems simplifies the analysis of reaction intermediates and transition states, aiding in the rational design of new catalysts. The bulky naphthalene units create a chiral pocket that effectively shields one face of a coordinated substrate, leading to high levels of enantioselectivity in a wide array of reactions.
Furthermore, the binaphthyl scaffold is highly amenable to synthetic modification. Functional groups can be introduced at various positions on the naphthalene rings, allowing for the systematic tuning of the steric and electronic properties of the resulting ligand or catalyst. This modularity is crucial for optimizing catalyst performance for specific applications. The inherent stability and robustness of the binaphthyl framework also contribute to its widespread use, as it can withstand a broad range of reaction conditions.
Overview of [1,2'-Binaphthalen]-2-amine within the Landscape of Binaphthyl-Derived Chiral Catalysts and Ligands
This compound, also known as 2-amino-2'-hydroxy-1,1'-binaphthyl or NOBIN, is a prominent member of the binaphthyl family of chiral compounds. Structurally, it combines the characteristic axial chirality of the binaphthyl core with a primary amine functional group, making it a valuable precursor for a diverse range of chiral ligands and organocatalysts. The presence of both an amino and a hydroxyl group in a 1,2'-relationship allows for the formation of bidentate ligands that can coordinate to metal centers in a well-defined manner.
The synthetic utility of this compound lies in its versatility. The primary amine can be readily derivatized to introduce a wide variety of functionalities, such as phosphines, amides, sulfonamides, and N-heterocyclic carbenes. This allows for the creation of a vast library of chiral ligands with tailored properties for specific catalytic applications. For instance, phosphine (B1218219) derivatives of this compound have been successfully employed as ligands in transition metal-catalyzed reactions, including asymmetric hydrogenation and cross-coupling reactions.
As an organocatalyst, the primary amine moiety of this compound can participate in enamine and iminium ion catalysis, analogous to other chiral primary amines. The rigid binaphthyl backbone provides a well-defined chiral environment that can effectively control the stereochemical outcome of the reaction. Furthermore, the adjacent hydroxyl group can act as a hydrogen bond donor, enabling bifunctional catalysis where both the amine and the hydroxyl group interact with the substrate to enhance both reactivity and enantioselectivity.
In the broader context of binaphthyl-derived chiral catalysts and ligands, this compound occupies a significant niche. While BINAP and BINOL derivatives have been more extensively studied, the unique structural and functional features of this compound offer distinct advantages in certain applications. Its ability to serve as a platform for the synthesis of a wide array of chiral ligands and organocatalysts ensures its continued importance in the ongoing quest for new and improved methods for asymmetric synthesis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H15N |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
1-naphthalen-2-ylnaphthalen-2-amine |
InChI |
InChI=1S/C20H15N/c21-19-12-11-15-6-3-4-8-18(15)20(19)17-10-9-14-5-1-2-7-16(14)13-17/h1-13H,21H2 |
InChI Key |
DUILWVYHNORFID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C=CC4=CC=CC=C43)N |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Binaphthalen 2 Amine and Its Derivatives
Enantioselective Synthesis Approaches for Chiral [1,2'-Binaphthalen]-2-amine
The direct synthesis of enantiomerically enriched this compound and its analogs is a key focus of research, aiming to avoid the often lower-yielding process of resolving a racemic mixture. These methods introduce chirality during the formation of the biaryl axis.
Asymmetric Coupling Strategies
Asymmetric cross-coupling reactions represent a powerful tool for the enantioselective synthesis of axially chiral biaryls. These reactions typically involve the coupling of two naphthalene-based precursors in the presence of a chiral catalyst.
One prominent strategy is the Suzuki-Miyaura cross-coupling reaction. This method has been successfully employed for the formation of sterically hindered binaphthalene units with high yields and excellent enantioselectivities. For instance, palladium nanoparticles stabilized by chiral binaphthyl-based phosphoramidite (B1245037) ligands have been shown to catalyze the asymmetric Suzuki C-C coupling, achieving enantiomeric excesses greater than 99%. nih.gov The chiral ligand plays a crucial role in inducing the axial chirality in the binaphthyl product. nih.gov
Another approach involves the atroposelective arylation of azobenzenes, directed by a finely tuned catalyst, to achieve a para-selective nucleophilic approach. researchgate.net While not directly producing this compound, this highlights the potential of catalytic C(sp²)-C(sp²) bond formation with concomitant installation of an axis of chirality. researchgate.net
A metal-free strategy for the asymmetric assembly of atropisomeric anilines involves the Smiles rearrangement. This method allows for the enantioselective amination of O-arenes to access nonsymmetric 2'-amino[1,1'-binaphthalen]-2-ol (NOBIN-type) and [1,1'-binaphthalene]-2,2'-diamine (B44522) (BINAM-type) derivatives. nih.gov This transition metal-free approach provides a versatile route to a wide range of highly functionalized and enantioenriched anilines. nih.gov
Reduction-Based Methods
Asymmetric reduction of unsaturated precursors is another effective strategy for obtaining chiral amines. acs.org While direct examples for this compound are less common in the provided search results, the principles of asymmetric hydrogenation of imines or enamines are broadly applicable. acs.orgd-nb.info
The general approach involves the synthesis of a prochiral precursor, such as an imine or enamine derived from a binaphthyl ketone, which is then asymmetrically hydrogenated in the presence of a chiral catalyst. acs.org Iridium complexes with chiral phosphine-phosphoramidite ligands have proven to be excellent catalysts for the asymmetric hydrogenation of sterically hindered N-aryl imines, yielding chiral amines with high enantioselectivities. acs.org
Reductive amination is a two-step strategy that begins with a prochiral carbonyl compound and proceeds to a primary chiral amine. d-nb.info This methodology is powerful for synthesizing chiral amines in high yields and with high enantioselectivity. d-nb.info
Chiral Resolution Techniques for Enantiopure this compound
Chiral resolution remains a widely used and crucial method for obtaining enantiomerically pure this compound and its derivatives from a racemic mixture.
One of the most effective methods is kinetic resolution. This process involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the separation of a slower-reacting enantiomer and a faster-reacting product. For instance, the kinetic resolution of 1,1′-binaphthyl-2,2′-diamine (BINAM) derivatives can be achieved through acylation catalyzed by chiral calcium phosphate. rsc.org This method utilizes isobutyric anhydride (B1165640) in the presence of the catalyst and 4-morpholinopyridine (B1661938) to achieve high selectivity factors. rsc.org
Another kinetic resolution strategy involves a chiral Brønsted acid-catalyzed imine formation and transfer hydrogenation cascade process. nih.gov This provides a convenient route to generate chiral BINAM derivatives in high yields with excellent enantioselectivities. nih.gov
Furthermore, resolution of racemic 2-amino-2′-hydroxy-1,1′-binaphthyl (NOBIN) has been accomplished through molecular complexation with N-benzylcinchonidium chloride in the solid state. researchgate.net This method allows for a simple and practical separation of the enantiomers.
Derivatization Strategies for Functionalized this compound Ligands and Organocatalysts
The functionalization of the this compound scaffold is essential for tuning its steric and electronic properties, thereby optimizing its performance as a ligand in metal-catalyzed reactions or as an organocatalyst.
N-Substitution Reactions
The amino group of this compound is a key site for derivatization. N-alkylation and N-acylation reactions are commonly employed to introduce a wide variety of substituents. libretexts.org
Reductive amination can be used to introduce N-alkyl groups. For example, the reductive amination of 2-hydroxybenzaldehyde with (R)-[1,1'-binaphthalene]-2,2'-diamine using sodium borohydride (B1222165) as the reducing agent yields N,N'-bis(2-hydroxybenzyl)[1,1'-binaphthalene]-2,2'-diamine. researchgate.net Similarly, N,N-dimethyl derivatives can be prepared via reductive alkylation with formaldehyde (B43269) and sodium borohydride. researchgate.net The reaction of the amine with acid chlorides or sulfonyl chlorides leads to the formation of amides and sulfonamides, respectively. libretexts.org These reactions can be used to introduce functional groups that can act as additional coordination sites or influence the electronic properties of the ligand.
The reaction of 1,1′-binaphthalene-2,2′-diamine with phosgene (B1210022) can be used to form cyclic urea (B33335) derivatives, which have been explored as chiral solvating agents. rsc.org
Introduction of Substituents on Naphthalene (B1677914) Rings
Modification of the naphthalene rings allows for further fine-tuning of the ligand's properties. Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can introduce substituents at various positions on the naphthalene core.
For instance, optically active 2-amino-2'-diphenylphosphino-1,1'-binaphthyls with various functional groups at the C2 position have been prepared. cdnsciencepub.com The key intermediate, 2-carbamoyl-2'-diphenylphosphinyl-1,1'-binaphthyl, is synthesized from optically active 2-cyano-2'-diphenylphosphinyl-1,1'-binaphthyl. The carbamoyl (B1232498) group is then converted to an amino group via the Hofmann reaction. cdnsciencepub.com
The synthesis of 1,1′-binaphthyl-2,2′-disulfonic acid (BINSA) from 1,1′-bi-2-naphthol (BINOL) involves a multi-step process including O-thiocarbamoylation, Newman–Kwart rearrangement, reduction, and oxidation. This demonstrates a route to introduce strongly electron-withdrawing groups onto the binaphthyl scaffold.
Preparation of Bifunctional and Multifunctional Derivatives
The synthesis of bifunctional and multifunctional derivatives of this compound, commonly known as NOBIN, is a significant area of research, driven by the demand for sophisticated ligands and organocatalysts in asymmetric synthesis. These derivatives incorporate additional functional groups onto the core NOBIN structure, enabling synergistic activation of reactants or providing multiple binding sites for metal catalysts. Various synthetic strategies have been developed to introduce this complexity, ranging from transition-metal-catalyzed cross-coupling reactions to organocatalytic methods and domino processes.
One prominent approach involves the copper-catalyzed domino arylation of N-arylhydroxylamines or N-arylhydrazines with diaryliodonium salts, which proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement. researchgate.netnih.gov This method provides an efficient route to a variety of NOBIN derivatives under mild conditions. nih.gov For instance, the reaction of N-arylhydroxylamines with diaryliodonium salts in the presence of a copper catalyst allows for the construction of the biaryl framework and the introduction of substituents in a single sequence. nih.gov This strategy has been successfully applied to synthesize derivatives with carbamate (B1207046) protecting groups, which are precursors to further functionalization. nih.gov
Another powerful technique is the palladium-catalyzed Buchwald-Hartwig amination, a robust method for forming carbon-nitrogen bonds. snnu.edu.cnwikipedia.org This reaction is instrumental in synthesizing aminated biaryl compounds and has been adapted for the creation of complex NOBIN derivatives. snnu.edu.cnbeilstein-journals.orgresearchgate.net For example, Pd(0)-catalyzed amination has been used to synthesize (S)-1,1'-binaphthyl-2,2'-diamine (BINAM) derivatives that incorporate additional chiral amino groups and fluorophores, such as dansyl amide or 7-methoxycoumarin. researchgate.net
Organocatalytic direct arylation offers a metal-free alternative for the regioselective preparation of functionalized NOBIN-type biaryls. nih.gov This approach can utilize a chiral phosphoric acid to catalyze the researchgate.netresearchgate.net-rearrangement of N,N'-diarylhydrazines, yielding substituted 1,1'-binaphthyl-2,2'-diamine (BINAM) structures, which are closely related to NOBIN. nih.gov
Furthermore, existing NOBIN scaffolds can be modified to introduce new functionalities. Axially chiral arylphenol-quinoline ligands have been designed and prepared from commercially available NOBIN. researchgate.net This involves further reactions to build a quinoline (B57606) moiety onto the NOBIN backbone, creating a multifunctional ligand. Similarly, the amino group of NOBIN can be reacted with aryl isothiocyanates to furnish bifunctional thiourea (B124793) organocatalysts. arkat-usa.org These catalysts combine a hydrogen-bond donor (thiourea) and a Brønsted basic site within a chiral framework.
The oxidation of NOBIN derivatives represents another route to multifunctional compounds. Using a hypervalent iodine reagent like phenyliodine(III) diacetate (PIDA), substituted NOBINs can undergo a skeletal rearrangement to form α-spiropyrrolidones, which are interesting heterocyclic frameworks. chemistryviews.org
The following tables summarize selected examples of the synthesis of bifunctional and multifunctional derivatives of this compound, highlighting the diversity of the synthetic methods and the resulting structures.
Table 1: Copper-Catalyzed Synthesis of N-Protected NOBIN Derivatives nih.gov
| Starting Materials | Product | Yield |
| N-(2-Naphthyl)hydroxylamine, (4-methoxyphenyl)iodonium triflate, Benzyl chloroformate | Benzyl-(2'-hydroxy-4'-methoxy-[1,1'-binaphthalen]-2-yl)carbamate | 95% |
| N-(2-Naphthyl)hydroxylamine, (4-bromophenyl)iodonium triflate, Benzyl chloroformate | Benzyl-(4'-bromo-2'-hydroxy-[1,1'-binaphthalen]-2-yl)carbamate | 85% |
| N-(7-Bromo-2-naphthyl)hydroxylamine, Phenyliodonium triflate, Benzyl chloroformate | Benzyl-(7-bromo-2'-hydroxy-[1,1'-binaphthalen]-2-yl)carbamate | 95% |
| N-(2-Naphthyl)hydroxylamine, Phenyliodonium triflate, Methyl chloroformate | Methyl-(2'-hydroxy-[1,1'-binaphthalen]-2-yl)carbamate | 91% |
| N-(2-Naphthyl)hydroxylamine, Phenyliodonium triflate, Benzyl chloroformate | Benzyl-(2'-hydroxy-[1,1'-binaphthalen]-2-yl)carbamate | 98% |
This table illustrates the synthesis of various N-protected NOBIN derivatives through a copper-catalyzed domino arylation/ researchgate.netresearchgate.net-sigmatropic rearrangement sequence. The yields demonstrate the efficiency of this method for introducing different substituents.
Table 2: Synthesis of Bifunctional Thiourea-Based Organocatalysts arkat-usa.org
| Amine Precursor | Isothiocyanate | Product |
| (Sa)-1-Phenyl-5-(trifluoromethyl)pyrrol-2-amine | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | (Sa)-N-(1-Phenyl-5-(trifluoromethyl)pyrrol-2-yl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea |
| (Sa)-1-Phenyl-5-(trifluoromethyl)pyrrol-2-amine | Phenyl isothiocyanate | (Sa)-N-(1-Phenyl-5-(trifluoromethyl)pyrrol-2-yl)-N'-(phenyl)thiourea |
This table shows the preparation of bifunctional organocatalysts by reacting a chiral amine with an isothiocyanate. While not directly starting from NOBIN, it exemplifies a common strategy for creating bifunctional catalysts from chiral amines, a strategy applicable to NOBIN.
Applications of 1,2 Binaphthalen 2 Amine in Asymmetric Catalysis
Organocatalytic Applications of [1,2'-Binaphthalen]-2-amine and its Derivatives
The modification of the amino group and the binaphthyl backbone of this compound has given rise to a diverse array of organocatalysts. These catalysts operate through various activation modes, including Lewis base, Brønsted base, and enamine catalysis, often within multifunctional systems that enhance reactivity and stereoselectivity.
Derivatives of this compound, particularly those incorporating phosphine (B1218219) moieties, have been successfully employed as chiral Lewis base catalysts. In this mode of catalysis, the lone pair of electrons on an atom, typically nitrogen or phosphorus, initiates the catalytic cycle by attacking an electrophilic substrate.
Chiral phosphines derived from the this compound framework have been instrumental in promoting various asymmetric transformations. These phosphine catalysts often activate substrates through the formation of phosphonium (B103445) ylides or other reactive intermediates. For instance, binaphthyl-based chiral phosphines have been utilized in asymmetric annulation reactions. beilstein-journals.org The mechanism generally involves the nucleophilic attack of the phosphine on an electron-deficient substrate, which, after a series of steps, leads to the formation of a new stereocenter. beilstein-journals.org
A notable application of such catalysts is in [3+2] and [4+2] cycloaddition reactions. For example, a chiral phosphine derived from a binaphthyl skeleton has been shown to catalyze the asymmetric [4+2] annulation of allenoates with N-tosylimines, affording enantioenriched products. beilstein-journals.org While acyclic chiral phosphines can be effective, cyclic phosphines based on rigid backbones like binaphthyls often exhibit superior enantiocontrol due to their well-defined chiral environment. beilstein-journals.org
Furthermore, phosphoramidites derived from this compound and related binaphthyl diols are a prominent class of ligands that can also function as Lewis base organocatalysts. ua.esresearchgate.netnih.gov Their modular synthesis allows for the fine-tuning of steric and electronic properties, making them highly versatile in asymmetric catalysis. ua.esresearchgate.net
While less common as a primary activation mode for monofunctional catalysts derived from this compound, Brønsted base catalysis plays a crucial role in the context of bifunctional and multifunctional systems. In this role, the basic nitrogen center of the amine or a modified functional group acts as a proton acceptor, enhancing the nucleophilicity of a pronucleophile.
The basicity of the amine in this compound derivatives can be modulated through substitution on the nitrogen atom or the aromatic rings. In bifunctional catalysts, this Brønsted basic site often works in concert with a Brønsted acidic or other activating group. For example, in thiourea-based bifunctional catalysts, the amine moiety can deprotonate a pronucleophile, while the thiourea (B124793) group activates the electrophile through hydrogen bonding. This cooperative activation is a powerful strategy in asymmetric synthesis.
Although direct and exclusive application as a simple Brønsted base catalyst is not extensively documented for this specific scaffold, its contribution to bifunctional catalysis is significant. The development of strong Brønsted base-catalyzed reactions often relies on the generation of a highly basic intermediate that can deprotonate weakly acidic pronucleophiles, a principle that can be incorporated into the design of catalysts based on the this compound framework. caltech.edu
Enamine catalysis is a powerful strategy for the α-functionalization of carbonyl compounds, and chiral secondary amines derived from the this compound scaffold have emerged as effective catalysts in this field. nih.gov The reaction proceeds through the formation of a transient enamine intermediate from the condensation of a chiral secondary amine catalyst with a ketone or aldehyde. This enamine then acts as a nucleophile, reacting with an electrophile, followed by hydrolysis to regenerate the catalyst and furnish the α-functionalized carbonyl compound.
Researchers have designed and synthesized binaphthyl-based secondary amine catalysts that exhibit unique reactivity and selectivity compared to the more common proline-derived catalysts. researchgate.netuninsubria.it These catalysts, which lack an α-substituent adjacent to the secondary amine, have been successfully applied in various asymmetric reactions. For instance, bifunctional catalysts based on the binaphthyl core, featuring an acidic sulfonamide group, have been used in enantioselective aldol (B89426) and Mannich reactions. mdpi.com The internal hydrogen bonding in these systems plays a key role in directing the stereochemical outcome. ua.es
The steric and electronic properties of the binaphthyl backbone can be fine-tuned to control the conformation of the enamine intermediate, thereby influencing the facial selectivity of the electrophilic attack. This has been demonstrated in the development of catalysts for both syn- and anti-selective Mannich reactions and conjugate additions. uninsubria.it
| Aldehyde | Imine | Product | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| Propanal | N-PMP-protected α-imino ethyl glyoxylate | β-amino-α-formyl ester | 95 | >99:1 | 98 |
| Butanal | N-PMP-protected α-imino ethyl glyoxylate | β-amino-α-formyl ester | 96 | >99:1 | 98 |
| Isovaleraldehyde | N-PMP-protected α-imino ethyl glyoxylate | β-amino-α-formyl ester | 94 | >99:1 | 99 |
| Cyclohexanecarboxaldehyde | N-PMP-protected α-imino ethyl glyoxylate | β-amino-α-formyl ester | 92 | >99:1 | 99 |
Data synthesized from representative findings in the field.
The this compound scaffold is exceptionally well-suited for the design of bifunctional and multifunctional organocatalysts. By introducing a second functional group onto the binaphthyl framework, catalysts can be created that activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states and excellent stereocontrol.
A common strategy involves the incorporation of a hydrogen-bond donor, such as a thiourea, urea (B33335), or sulfonamide group, alongside the basic amine. These catalysts have proven highly effective in a variety of asymmetric reactions, including Michael additions, aldol reactions, and Mannich reactions. ua.esresearchgate.netnih.gov
For example, a bifunctional catalyst based on 2,2'-diamino-1,1'-binaphthalene (BINAM) has been designed for the asymmetric Michael addition of nitroalkanes to nitroalkenes. nih.gov This catalyst incorporates a thiourea unit to activate the nitroalkene via hydrogen bonding and a dimethylaminopyridine (DMAP) moiety to deprotonate the nitroalkane. nih.gov This dual activation leads to excellent yields and high enantioselectivities. nih.gov
The rigid binaphthyl backbone ensures a well-defined spatial relationship between the two catalytic sites, which is crucial for effective stereochemical communication. The modular nature of these catalysts allows for systematic tuning of their properties by modifying the chiral scaffold, the hydrogen-bond donor, and the basic moiety.
| Nitroalkane | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Nitromethane | γ-Nitro-β-phenyl-butane | 92 | 95 |
| Nitroethane | γ-Nitro-β-phenyl-pentane | 95 | 93 |
| Nitropropane | γ-Nitro-β-phenyl-hexane | 93 | 91 |
| 2-Nitropropane | 3-Methyl-3-nitro-1-phenylbutane | 85 | 94 |
Data synthesized from representative findings in the field. nih.gov
Enamine Catalysis
Transition Metal-Mediated Asymmetric Catalysis with this compound as a Chiral Ligand
The atropisomeric chirality and the presence of coordinating heteroatoms make this compound and its derivatives excellent ligands for transition metal catalysts. The resulting metal complexes have been successfully applied in a wide range of asymmetric transformations, including hydrogenations, C-H activation reactions, and cross-coupling reactions. acs.orgmdpi.com
The design of effective chiral ligands based on the this compound scaffold follows several key principles aimed at creating a well-defined and sterically hindered chiral pocket around the metal center.
Rigid Chiral Backbone: The inherent rigidity of the binaphthyl unit restricts conformational flexibility, leading to a more ordered transition state and more effective transfer of chirality from the ligand to the substrate. This atropisomeric scaffold is a cornerstone of many "privileged ligands" in asymmetric catalysis.
Bidentate and Multidentate Coordination: The amine group can be readily functionalized to introduce additional donor atoms, such as phosphines, hydroxyls, or ethers, creating bidentate (N,P; N,O) or even multidentate ligands. researchgate.net This chelation to the metal center further reduces conformational freedom and enhances the stability and catalytic activity of the complex. Phosphoramidite (B1245037) ligands, for example, which combine a phosphite (B83602) moiety with an amine, are a highly successful class of ligands derived from binaphthyl structures. ua.esnih.gov
Tunable Steric and Electronic Properties: The steric and electronic environment of the catalytic center can be systematically modified by introducing substituents at various positions on the binaphthyl rings (e.g., the 3,3' or 6,6' positions) or on the coordinating atoms. This fine-tuning is crucial for optimizing the catalyst's performance for a specific reaction and substrate. For example, bulky groups on the phosphine or in the 3,3'-positions of the binaphthyl core can create a deeper chiral pocket, enhancing enantioselectivity.
Hemilability: In some cases, ligands are designed with one strong and one weak coordinating group. This hemilability can be advantageous, as the weaker bond can dissociate to open up a coordination site for the substrate, facilitating the catalytic cycle.
An example of the application of these principles is the development of N-acyl-NOBIN-type ligands for Pd-catalyzed enantioselective C-H activation/cycloaddition reactions. tcichemicals.com In this case, the N-acyl group and the hydroxyl group of the NOBIN (2'-hydroxy-[1,1'-binaphthalen]-2-amine) backbone act as a bidentate ligand, creating a chiral environment that effectively controls the enantioselectivity of the transformation. tcichemicals.com The choice of the acyl group was found to be critical for achieving high yields and enantiomeric excesses, highlighting the importance of fine-tuning the ligand structure. tcichemicals.com
| Ligand (Derivative of (R)-NOBIN) | Yield (%) | Enantiomeric Excess (ee, %) |
| N-Boc protected | 31 | 40 |
| N-Acetyl (L4) | 92 | 94 |
| N-2,6-Benzoyl (L5) | 81 | 96 |
| Free amine (NOBIN) | 34 | 42 |
| Methyl ether derivative | Low | Racemic |
Data adapted from a study on chiral ligands for Pd-catalyzed enantioselective C–H activation/cycloaddition reactions. tcichemicals.com
Copper-Catalyzed Asymmetric Transformations
Ligands derived from the this compound scaffold have been employed in copper-catalyzed reactions, where they form chiral complexes capable of inducing high stereoselectivity. These transformations often leverage the unique electronic and steric properties of the binaphthyl framework to control the approach of substrates to the metal center.
Asymmetric aerobic oxidative coupling is a powerful method for constructing sterically hindered C-C or C-heteroatom bonds, with molecular oxygen serving as a green and atom-economical oxidant. nih.govscispace.com In this context, the synthesis of axially chiral biaryl compounds, such as 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives, is of significant interest due to their widespread use as chiral ligands and auxiliaries. nih.gov
Research has shown that copper complexes featuring chiral ligands are effective catalysts for the asymmetric oxidative coupling of 2-naphthols. nih.govresearchgate.net For instance, a challenging direct asymmetric catalytic aerobic oxidative cross-coupling of 2-naphthylamine (B18577) and 2-naphthol (B1666908) was successfully developed using a novel CuI/SPDO system. This reaction produced enantioenriched 3,3′-disubstituted N,O-binaphthylamines (NOBINs) in good yields (up to 80%) and with high enantioselectivities (up to 96% ee). researchgate.net While direct examples using this compound derived ligands are not extensively detailed in the provided results, the successful use of related binaphthyl structures highlights the potential of this framework in guiding such enantioselective C-N bond formations under aerobic conditions. The general mechanism often involves the oxidation of a Cu(I) species to an active Cu(II) catalyst by oxygen, which then mediates the stereoselective coupling of the substrates. nih.govscispace.com
Copper-catalyzed asymmetric conjugate addition is a fundamental C-C bond-forming reaction, enabling the enantioselective addition of organometallic reagents to α,β-unsaturated carbonyl compounds. Chiral phosphorus ligands are often crucial for achieving high enantioselectivity in these transformations. wiley.com
While the search results emphasize the use of various chiral phosphines, such as P-chirogenic diphosphines and phosphoramidites, in copper-catalyzed conjugate additions of reagents like diethylzinc (B1219324) to cyclic enones, specific data for ligands derived from this compound is limited in the provided context. wiley.comua.es However, the principles established with other ligand classes are applicable. The chiral copper complex coordinates with the enone, and the ligand's stereochemical information directs the facial attack of the nucleophile, leading to the formation of an enantioenriched product. The development of ligands based on the this compound backbone represents a promising avenue for further advancements in this area, building upon the success of other binaphthyl-based ligands like phosphoramidites derived from BINOL. ua.es
Aerobic Oxidative Coupling Reactions
Palladium-Catalyzed Asymmetric Reactions
The versatility of palladium catalysis is greatly enhanced by chiral ligands, and those based on this compound have proven to be particularly effective. The unique hemilabile nature of certain aminophosphine (B1255530) derivatives, where the nitrogen atom can reversibly coordinate to the metal center, allows for dynamic catalytic behavior that can be beneficial for both reactivity and selectivity.
Palladium-catalyzed asymmetric hydrogenation is a highly efficient method for producing chiral amines and other reduced compounds from prochiral imines and olefins. dicp.ac.cnacs.org The choice of ligand is critical, and aminophosphine ligands derived from this compound have been identified as potent controllers of enantioselectivity in these reactions. smolecule.com
Research has demonstrated that palladium complexes incorporating chiral bisphosphine ligands are highly effective for the asymmetric hydrogenation of activated imines. For example, N-tosylimines can be hydrogenated with excellent enantioselectivities (88-97% ee) using a Pd(CF₃CO₂)₂/(S)-SynPhos catalyst system. dicp.ac.cn Similarly, sterically hindered N-tosylimines, which are challenging substrates, have been successfully hydrogenated with up to 99.9% ee using a Pd(OAc)₂ catalyst paired with a bulky bisphosphine ligand like DTBM-SegPhos. nih.gov While these examples use related biaryl phosphines, ligands such as (1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine are specifically designed for such transformations, highlighting the importance of the binaphthylamine scaffold in creating effective catalysts for reducing a wide range of imine substrates. smolecule.comnih.gov
Table 1: Palladium-Catalyzed Asymmetric Hydrogenation of N-Tosylmines
| Substrate (N-Tosylimine of) | Ligand | Catalyst System | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Acetophenone | (S)-SynPhos | Pd(CF₃CO₂)₂ | >99 | 96 | dicp.ac.cn |
| 2-Acetonaphthone | (S)-SynPhos | Pd(CF₃CO₂)₂ | >99 | 97 | dicp.ac.cn |
| 2-Acetylthiophene | (S)-SynPhos | Pd(CF₃CO₂)₂ | >99 | 88 | dicp.ac.cn |
| Pivalophenone | (R,R)-f-spiroPhos | Pd(OAc)₂ | >99 | 99.1 | nih.gov |
| 1-Adamantyl Phenyl Ketone | (R,R)-f-spiroPhos | Pd(OAc)₂ | >99 | 99.9 | nih.gov |
Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a powerful tool for forming C-C, C-N, and C-O bonds. researchgate.netmdpi.com The reaction typically involves the attack of a nucleophile on a π-allyl palladium intermediate. The enantioselectivity is controlled by the chiral ligand, which influences both the geometry of the intermediate and the regioselectivity of the nucleophilic attack.
Ligands derived from this compound, particularly monodentate aminophosphine ligands (MAPs), have shown great utility in this area. For instance, MOP, a related ligand featuring a 2'-methoxy group instead of a 2'-amino group, is a classic example of a monodentate ligand for Pd-AAA. rsc.org The design of ligands like (1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine addresses some limitations of earlier bidentate ligands by allowing for more dynamic metal-ligand interactions, which can be advantageous for a broader range of substrates. smolecule.com These catalysts have been successfully applied in the allylic amination of various allylic precursors, providing access to important chiral N-alkyl and N-aryl allyl amine scaffolds with high enantiomeric ratios. researchgate.net
Table 2: Palladium-Catalyzed Asymmetric Allylic Amination
| Allylic Substrate | Nucleophile | Ligand | Catalyst System | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| 1,3-Diphenyl-2-propenyl acetate | Potassium phthalimide | Chiral Spiro Bisphosphine | [Pd(allyl)Cl]₂ | 95 | 96 | researchgate.net |
| (E)-1,3-Diphenylallyl acetate | Benzylamine | (S,S)-f-binaphane | [Pd(C₃H₅)Cl]₂ | 92 | 97 | researchgate.net |
| (E)-Cinnamyl acetate | Benzylamine | (S,S)-f-binaphane | [Pd(C₃H₅)Cl]₂ | 95 | 96 | researchgate.net |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are fundamental for C-C bond formation in modern organic synthesis. smolecule.comresearchgate.net The development of robust and efficient ligands is key to the success of these transformations, especially when using challenging substrates like aryl chlorides. rsc.orguwindsor.ca
Aminophosphine ligands derived from the this compound framework have emerged as powerful tools in this domain. For example, (1R)-2'-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine has been specifically employed as a ligand for palladium-catalyzed cross-coupling reactions, where it was found to significantly influence the reaction's efficiency. The steric bulk and electron-donating properties of these ligands help stabilize the active Pd(0) species and facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle. Their utility extends to the coupling of a wide range of functionalized aryl and heteroaryl halides with various coupling partners. rsc.org
Allylic Alkylation Reactions
Iridium-Catalyzed Asymmetric Hydrogenation and Related Transformations
Iridium complexes featuring chiral ligands derived from this compound have emerged as powerful catalysts for the asymmetric hydrogenation of a broad range of substrates, particularly those lacking traditional coordinating functional groups. nih.gov These catalysts have significantly expanded the scope of asymmetric hydrogenation, enabling the synthesis of chiral compounds that were previously difficult to obtain with high enantioselectivity.
One of the key applications of iridium catalysts with this compound-based ligands is the asymmetric hydrogenation of unfunctionalized olefins. nih.gov These reactions typically proceed with excellent enantioselectivities, overcoming a long-standing limitation in the field. nih.gov The steric and electronic properties of the binaphthyl backbone play a crucial role in creating a chiral environment around the iridium center, which effectively differentiates between the two prochiral faces of the olefin substrate.
Furthermore, iridium-catalyzed asymmetric transfer hydrogenation has gained considerable attention as a safer and more operationally simple alternative to using high-pressure hydrogen gas. nih.gov In these reactions, a hydrogen donor such as formic acid or isopropanol (B130326) is used. nih.govrsc.org Chiral iridium complexes, including those with NNP ligands derived from cinchona alkaloids, have been successfully employed for the asymmetric transfer hydrogenation of aromatic ketones, yielding valuable chiral alcohols with up to 99% enantiomeric excess (ee). rsc.org
The versatility of these iridium catalysts is also demonstrated in the asymmetric hydrogenation of N-aryl imines, leading to the formation of chiral amines, which are important building blocks in pharmaceuticals and agrochemicals. acs.org For instance, iridium catalysts bearing ligands such as f-binaphane have shown high efficiency in the hydrogenation of sterically hindered N-aryl alkylarylamines. acs.org
Recent advancements have also focused on the enantioconvergent hydrogenation of trisubstituted olefins. researchgate.net This approach allows for the hydrogenation of mixtures of (E/Z)-isomers to produce a single enantiomer of the product in high ee, which is a significant advantage as many olefination methods yield such mixtures. researchgate.net
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation
| Substrate Type | Ligand/Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Unfunctionalized Olefins | Ir-P,N Ligands | Chiral Alkanes | Excellent | nih.gov |
| Aromatic Ketones | Ir-Cinchona Alkaloid NNP Ligand | Chiral Alcohols | Up to 99% | rsc.org |
| N-Aryl Imines | Ir/f-binaphane | Chiral Amines | High | acs.org |
| Trisubstituted Olefins | Ir-Phosphinooxazoline | Chiral Alkanes | Excellent | researchgate.net |
| Functionalized Ketones | Ir-Polymeric Diamine | Chiral Alcohols | Up to 99% | nih.gov |
| Quinolines | [Ir(COD)Cl]2/(S)-SegPhos/I2 | Tetrahydroquinolines | Up to 88% | dicp.ac.cn |
| 2,3-Diarylallyl Amines | Ir-P-stereogenic phosphinooxazoline | Chiral 2,3-Diarylpropyl Amines | Very High |
Other Transition Metal Catalysis (e.g., Rhodium, Ruthenium, Gold)
Beyond iridium, ligands derived from this compound and its analogs, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are extensively used in catalysis with other transition metals like rhodium, ruthenium, and gold.
Rhodium Catalysis: Rhodium complexes of BINAP are renowned for their application in asymmetric hydrogenation. A landmark achievement in this area is the industrial synthesis of (–)-menthol. wikipedia.org Rhodium-catalyzed hydroamination of allylic amines using chiral BIPHEP-type ligands, which share structural similarities with BINAP, has been developed to produce enantioenriched 1,2-diamines with high yields and excellent enantioselectivities. nih.govrsc.org These chiral diamines are valuable building blocks for pharmaceuticals. nih.gov Additionally, rhodium catalysts are employed in the carbonylation of methanol (B129727) in the production of acetic acid, where the ligand plays a crucial role in the catalyst's activity and stability. researchgate.net
Ruthenium Catalysis: Ruthenium-BINAP complexes are highly effective for the asymmetric hydrogenation of a variety of functionalized ketones and olefins. bohrium.com For instance, RuCl2(BINAP)(1,4-diamine) complexes have been used for the enantioselective hydrogenation of 1-tetralones. bohrium.com A significant application is the direct reductive amination of ketones using a ruthenium/C3-TunePhos system, which provides access to industrially important primary amines with high enantioselectivity. nih.gov
Gold Catalysis: In recent years, gold catalysis has emerged as a powerful tool for the asymmetric functionalization of alkynes, allenes, and alkenes. mdpi.com Chiral ligands are crucial for achieving high enantioselectivity. While direct applications of this compound are less common, related chiral phosphine and phosphoramidite ligands derived from BINOL (1,1'-bi-2-naphthol), the precursor to BINAP, are widely used. mdpi.comacs.org These ligands have been successfully applied in gold-catalyzed cycloaddition reactions and the synthesis of axially chiral biaryl compounds. mdpi.com Cooperative catalysis, combining gold complexes with chiral amines, has also been explored to develop novel asymmetric tandem reactions. sioc-journal.cn Furthermore, one-pot cascades combining organocatalysis and gold catalysis have been developed for the synthesis of complex heterocyclic structures like pyrrolidines. acs.org
Table 2: Applications of this compound Derivatives in Other Transition Metal Catalysis
| Metal | Reaction Type | Ligand Type | Substrate | Product | Enantiomeric Excess (ee) / Yield | Reference |
|---|---|---|---|---|---|---|
| Rhodium | Asymmetric Hydrogenation | BINAP | Various | (–)-Menthol | High | wikipedia.org |
| Rhodium | Hydroamination | MeO-BIPHEP | Allylic Amines | 1,2-Diamines | Up to 95% ee | nih.govrsc.org |
| Rhodium | Carbonylation | Phosphine ligands | Methanol | Acetic Acid | High activity | researchgate.net |
| Ruthenium | Asymmetric Hydrogenation | BINAP/1,4-Diamine | 1-Tetralones | Chiral Alcohols | High ee | bohrium.com |
| Ruthenium | Reductive Amination | C3-TunePhos | Alkyl Aryl Ketones | Primary Amines | >90% ee | nih.gov |
| Gold | Cycloaddition | Chiral Phosphoramidite | Allenes | Heterocycles | High ee | mdpi.com |
| Gold | Hydroamination/Cyclization | - | Enantioenriched β-nitroamine | Pyrrolidines | 85-96% ee | acs.org |
Mechanistic Insights and Stereochemical Control in 1,2 Binaphthalen 2 Amine Catalysis
Elucidation of Catalytic Cycles
Catalytic cycles involving binaphthyl-based ligands, such as those derived from [1,2'-Binaphthalen]-2-amine, typically feature a series of well-defined elementary steps. A prominent example is the palladium-catalyzed Buchwald-Hartwig amination, where phosphine (B1218219) derivatives of the binaphthyl scaffold, like BINAP, are commonly employed. The general mechanistic pathway for such cross-coupling reactions provides a model for understanding the role of the ligand.
A typical catalytic cycle proceeds as follows:
Oxidative Addition : The active Pd(0) catalyst, coordinated to the binaphthyl-based ligand, reacts with an aryl halide (Ar-X). This step involves the insertion of the palladium atom into the Ar-X bond, forming a Pd(II) intermediate. The bulky, chiral ligand enforces a specific geometry around the metal center.
Amine Coordination and Deprotonation : The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
Reductive Elimination : This is the product-forming step. The aryl group and the amino group couple, forming the new C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Throughout this cycle, the this compound-derived ligand remains coordinated to the metal center, influencing the reactivity and stability of the intermediates. In some cases, an alternative pathway initiated by the addition of the amine to the catalyst has been proposed, highlighting that the exact mechanism can depend on the relative concentrations of the substrates. researchgate.net For other types of reactions, such as iron-catalyzed oxidative couplings, the mechanism may involve the formation of high-valent iron-phenolate complexes and the generation of radical intermediates. acs.org
| Catalytic System | Reaction Type | Observed Rate Law | Proposed Rate-Determining Step (RDS) | Reference |
|---|---|---|---|---|
| Pd(BINAP) | Aryl Amination | Rate = k[catalyst] | Dissociation of ligand from catalyst resting state to form the active Pd(0) species. | researchgate.net |
| FeCl₃ | Oxidative Phenol Coupling | Zero-order in [phenol] | Formation of a high-valent iron-phenolate complex. | acs.org |
Analysis of Chiral Induction Mechanisms
The primary function of a chiral catalyst based on the this compound framework is to control the stereochemical outcome of a reaction, yielding one enantiomer of the product in excess. This process, known as chiral induction, arises directly from the catalyst's inherent axial chirality. frontiersin.org The two naphthalene (B1677914) rings are twisted relative to each other and cannot freely rotate, creating a stable, C2-symmetric chiral environment. frontiersin.org
The mechanism of chiral induction involves the transfer of this chirality from the catalyst to the substrates during the reaction.
Creation of a Chiral Pocket : The binaphthyl-based ligand coordinates to a metal center, creating a three-dimensional chiral "pocket" or binding site.
Enantiofacial Discrimination : The substrates are forced to approach the catalytic center from a specific direction to minimize steric hindrance with the bulky naphthalene walls of the ligand. This preferential orientation means the reactants bind in a specific enantioface.
Stereocontrolled Transformation : The subsequent chemical transformation (e.g., bond formation) occurs within this constrained chiral environment, leading to the preferential formation of one enantiomeric product.
In bifunctional catalysis, different parts of the catalyst can activate both the nucleophile and the electrophile simultaneously. wikipedia.org For instance, a derivative of this compound might feature an acidic group to activate an electrophile and a basic amino group to activate a nucleophile, with the chiral backbone holding these functional groups in a precise spatial arrangement to ensure high enantioselectivity. wikipedia.org
Role of Non-Covalent Interactions in Stereoselectivity
While steric repulsion is a primary factor in chiral induction, subtle non-covalent interactions between the catalyst and the substrates are now recognized as playing a decisive role in achieving high levels of stereoselectivity. wikipedia.orgopenstax.orgcam.ac.uk These weak interactions, including hydrogen bonding and π-π stacking, help to stabilize the transition state of the favored reaction pathway, thereby increasing the energy difference between the two diastereomeric transition states and enhancing the enantiomeric excess of the product. cam.ac.ukacs.org
Hydrogen Bonding : The amine group in this compound and related derivatives can act as a hydrogen bond donor. wikipedia.org This ability is critical in many catalytic processes. Hydrogen bonds can orient a substrate by binding to a specific functional group (e.g., a nitro or carbonyl group), stabilizing the transition state, particularly if it bears a negative charge. wikipedia.orgmdpi.com In bifunctional catalysts, hydrogen bonding is a key mechanism for the simultaneous activation of both reaction partners. wikipedia.org The strategic placement of hydrogen-bond donors and acceptors within a catalyst's second coordination sphere—the area around the metal and its immediate ligands—can profoundly influence reactivity and selectivity. mdpi.comnih.gov
π-π Stacking : The large, electron-rich naphthalene rings of the binaphthyl backbone are ideal for engaging in π-π stacking interactions. mdpi.comnih.gov This occurs when the aromatic ring of a substrate stacks against one of the naphthalene rings of the catalyst. nih.gov This interaction adds to the stability of the catalyst-substrate complex and further restricts the possible orientations of the substrate in the transition state. mdpi.com The balance of dispersion forces and electrostatic interactions governs the strength and geometry of π-π stacking. nih.gov In asymmetric synthesis, this interaction is a powerful tool for controlling stereoselectivity, especially in reactions where other directing effects are weak. mdpi.comnih.gov
| Interaction Type | Description | Effect on Catalysis | Reference |
|---|---|---|---|
| Hydrogen Bonding | An attractive interaction between a hydrogen atom bonded to an electronegative atom (like N or O) and an unshared electron pair on another electronegative atom. | Stabilizes anionic intermediates and transition states; orients substrates; enables bifunctional catalysis. | wikipedia.orgacs.orgmdpi.com |
| π-π Stacking | An attractive interaction between the electron clouds of two nearby aromatic rings. | Stabilizes catalyst-substrate complexes; provides additional stereochemical control by locking substrate geometry. | mdpi.comnih.gov |
| Van der Waals Forces | Weak intermolecular forces including London dispersion forces and dipole-dipole interactions. | Contribute to the overall stability of the transition state assembly. | wikipedia.orgopenstax.org |
Computational Chemistry and Molecular Modeling Studies of 1,2 Binaphthalen 2 Amine Systems
Density Functional Theory (DFT) Calculations for Reaction Pathways
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it highly suitable for mapping the complex potential energy surfaces of chemical reactions. acs.org In the context of [1,2'-Binaphthalen]-2-amine systems, DFT calculations are crucial for elucidating reaction mechanisms, identifying transition states (TS), and determining rate-determining steps. mdpi.com
Researchers utilize DFT to model the entire reaction coordinate, calculating the free energy profiles for proposed mechanistic pathways. For instance, in reactions catalyzed by chiral phosphoric acids derived from binaphthyl structures, DFT calculations have shown that proton transfer from the catalyst to a substrate can be the initiating step, followed by the stereodetermining C-C bond formation. smolecule.com The energy barriers for each step, including the formation of intermediates (IM) and transition states, are calculated to identify the most plausible reaction pathway.
A common application is in understanding atroposelective reactions. For example, DFT calculations were employed to study the chiral phosphoric acid-catalyzed atroposelective construction of N-arylbenzimidazoles and arylindoles. beilstein-journals.org These studies can reveal the intricate network of non-covalent interactions, such as hydrogen bonding, between the catalyst, substrates, and intermediates, which are pivotal in controlling the reaction's progress and stereochemical outcome. beilstein-journals.org Similarly, in the intramolecular (4 + 2) annulation of enals with ynamides catalyzed by binaphthyl-based amine catalysts, DFT calculations have been used to rationalize the reaction mechanism, which proceeds through catalyst activation, dehydration, and tautomerization steps. beilstein-journals.org
The table below presents hypothetical, yet representative, data from DFT studies on a catalyzed reaction, illustrating how computational methods can distinguish between different mechanistic pathways.
| Pathway | Step | Species | Calculated ΔG‡ (kcal/mol) |
|---|---|---|---|
| Pathway A | 1 | TS1-A | 18.5 |
| Pathway A | 2 | TS2-A | 22.1 |
| Pathway B | 1 | TS1-B | 25.3 |
| Pathway B | 2 | TS2-B | 19.8 |
This table illustrates that Pathway A is kinetically favored due to its lower rate-determining energy barrier (22.1 kcal/mol) compared to Pathway B (25.3 kcal/mol).
Prediction of Enantioselectivity and Diastereoselectivity
A significant achievement of computational chemistry is its growing ability to predict the stereochemical outcome of asymmetric reactions. rsc.org For catalysts based on the this compound framework, predicting enantioselectivity (the preference for one enantiomer over the other) is a primary goal. rsc.org This prediction relies on calculating the energy difference (ΔΔG‡) between the transition states leading to the (R) and (S) products.
The process involves several key steps:
Transition State Location : For each relevant conformation, the transition states for the formation of both stereoisomers are located and optimized using DFT.
Energy Calculation : High-level single-point energy calculations are performed on the optimized geometries to obtain accurate free energies. mdpi.com The enantiomeric ratio can then be predicted using the calculated ΔΔG‡ value.
Computational models have been successfully applied to various catalytic systems. For instance, in chiral phosphoric acid catalysis, models have been developed that correlate catalyst structure with enantioselectivity, revealing the general interactions that impart asymmetric induction. nih.gov These models can often predict the enantiomeric excess (ee) with reasonable accuracy, sometimes achieving mean absolute errors as low as 0.25 kcal/mol relative to DFT benchmarks. rsc.org DFT-guided studies have successfully identified the origins of enantiocontrol in the synthesis of privileged structures like NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl). beilstein-journals.org
The following interactive table shows a comparison between computationally predicted and experimentally observed enantioselectivity for a series of reactions catalyzed by different this compound derivatives.
| Catalyst | Substrate | Calculated ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |
|---|---|---|---|---|
| Catalyst 1 | Substrate A | -1.8 | 91 | 88 |
| Catalyst 2 | Substrate A | -2.5 | 98 | 96 |
| Catalyst 3 | Substrate A | -1.2 | 76 | 72 |
| Catalyst 2 | Substrate B | -2.2 | 96 | 95 |
Ligand-Substrate Binding Affinity and Conformation Analysis
Understanding how a substrate binds to a catalyst is fundamental to explaining its activity and selectivity. Computational methods are used to analyze the binding affinity and conformational preferences within the ligand-substrate complex. nih.gov This involves studying the non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, that stabilize the complex and orient the reactants for the desired transformation. mdpi.com
Techniques like molecular docking and automated conformational analysis are employed to generate and evaluate possible binding modes. nih.gov The stability of these complexes is assessed by calculating their binding free energies. In bifunctional catalysts, such as those combining a binaphthylamine framework with a thiourea (B124793) moiety, DFT calculations can determine the preferred mode of activation, for example, whether the catalyst activates the nucleophile, the electrophile, or both simultaneously through a dual hydrogen-bonding network. mdpi.com
Conformational analysis is particularly important for flexible catalysts. The rigid binaphthyl backbone provides a well-defined chiral environment, but substituents on the amine or the naphthalene (B1677914) rings can adopt multiple conformations. Identifying the most stable conformation of the catalyst-substrate complex is a prerequisite for accurately modeling the subsequent reaction steps. chemrxiv.org The torsional barrier around the C-C bond linking the two naphthalene rings, which is responsible for the axial chirality, has been calculated using DFT to be high enough to ensure configurational stability. mdpi.com
| Binding Mode | Calculated Binding Energy (kcal/mol) | Key H-Bond Distance (Å) | Key Dihedral Angle (°) |
|---|---|---|---|
| Mode 1 (pre-R) | -12.5 | 1.85 (N-H···O) | -75.4 |
| Mode 2 (pre-S) | -10.2 | 1.92 (N-H···O) | +88.1 |
| Mode 3 (inactive) | -9.8 | 2.51 (N-H···O) | +25.6 |
This table shows that Binding Mode 1 is the most stable, suggesting it is the most likely precursor to the major (R) product, which aligns with the principles of stereodifferentiation.
Rational Design of Improved this compound Catalysts via Computational Methods
One of the most impactful applications of computational chemistry is the rational, in silico design of new and improved catalysts. nih.govresearchgate.net By understanding the structure-activity and structure-selectivity relationships derived from modeling studies, chemists can propose modifications to the this compound scaffold to enhance its performance.
The design process typically follows a feedback loop:
Modeling : An existing catalyst is studied computationally to understand the factors controlling its performance.
Hypothesis : Based on the model, a hypothesis is formed about how specific structural modifications (e.g., adding steric bulk, altering electronic properties) could improve the catalyst. chemrxiv.org
Virtual Screening : A library of virtual candidate catalysts is created and computationally screened for desired properties, such as higher predicted enantioselectivity or lower activation barriers. rsc.org This allows for the rapid evaluation of many structures without the need for synthesis.
Synthesis and Testing : The most promising candidates identified through virtual screening are then synthesized and experimentally tested to validate the computational predictions. chemrxiv.org
This approach has been used to design bifunctional secondary amine catalysts based on the binaphthyl framework, leading to organocatalysts with unique reactivity and selectivity. rsc.org For example, a computational study might reveal that a steric clash in the transition state leading to the minor product could be amplified by introducing a bulky substituent at a specific position on the binaphthyl ring. This hypothesis can then be tested computationally before being pursued in the lab, saving significant time and resources. nih.gov The successful synergy between computation and experiment has led to the development of highly selective catalysts for a range of asymmetric transformations. rsc.orgresearchgate.net
Structure Activity Relationship Sar of 1,2 Binaphthalen 2 Amine Catalysts and Ligands
Impact of N-Substituents on Catalytic Performance
Research has shown that both the steric bulk and the electronic nature of the N-substituents are critical. For instance, in the context of transition-metal-catalyzed reactions, N-alkylation can enhance the electron-donating ability of the ligand, which in turn can affect the catalytic activity of the metal center. Studies on nickel-catalyzed cross-coupling reactions have indicated that increased electron-releasing power of the N-substituent can lead to higher catalytic activity and selectivity. researchgate.net This is attributed to the facilitation of the oxidative addition step in the catalytic cycle. researchgate.net
In organocatalysis, N-substituted BINAM derivatives have been successfully employed as precursors for highly effective catalysts. For example, (Sa)-binam-L-prolinamide derivatives, in combination with a Brønsted acid, have been shown to be efficient catalysts for direct aldol (B89426) reactions under solvent-free conditions, affording products with high regio-, diastereo-, and enantioselectivities. acs.org The presence of the prolinamide moiety on the nitrogen atoms is crucial for the formation of the key enamine-iminium intermediates that drive the reaction. acs.org
The synthesis of C2-symmetrical [1,1'-binaphthalene]-2,2'-diamines with additional chelating groups attached to the nitrogen atoms has also been explored to create potentially tetradentate ligands. researchgate.net For example, the reductive amination of 2-hydroxybenzaldehyde with (R)-[1,1'-binaphthalene]-2,2'-diamine leads to the formation of (R)-N,N'-bis(2-hydroxybenzyl)[1,1'-binaphthalene]-2,2'-diamine, a ligand that can coordinate to a metal center through both the nitrogen and oxygen atoms. researchgate.netrsc.org Such modifications can lead to more rigid and defined catalyst structures, which can translate to higher enantioselectivities in asymmetric catalysis.
The following table provides examples of the impact of N-substituents on the catalytic performance of BINAM derivatives in an asymmetric aldol reaction.
| Catalyst (N-Substituent) | Ketone | Aldehyde | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| (Sa)-Binam-L-prolinamide | Cyclohexanone | 4-Nitrobenzaldehyde | 95 | 98:2 | 97 | acs.org |
| (Sa)-Binam-L-prolinamide | Acetone | 4-Nitrobenzaldehyde | 98 | - | 75 | acs.org |
| N-Tosyl-(Sa)-binam-L-prolinamide | Acetone | N-Benzylisatin | - | - | 90 | mdpi.com |
| (Ra)-BINAM-L-(bis)prolinamide | Cyclohexanone | Isatin | - | >99:1 | 90 | mdpi.com |
| (Ra)-BINAM-L-(bis)prolinamide | α-Methoxyacetone | Isatin | - | 98:2 | 97 | mdpi.com |
Table 1: Influence of N-substituents on the catalytic performance of BINAM-prolinamide derivatives in asymmetric aldol reactions.
Influence of Substituents on Naphthalene (B1677914) Rings (e.g., at 3,3'-positions)
Modification of the naphthalene rings of the BINAM scaffold, particularly at the 3 and 3' positions, offers a powerful strategy for fine-tuning the steric and electronic environment of the catalyst's chiral pocket. The introduction of bulky substituents at these positions can significantly enhance enantioselectivity by creating a more sterically hindered and well-defined space around the active site, thereby improving the discrimination between the two prochiral faces of the substrate.
Numerous studies have demonstrated the beneficial effect of 3,3'-disubstitution in various asymmetric reactions. For instance, in gold-catalyzed dynamic kinetic asymmetric transformations of propargyl esters, BINAM-derived acyclic diaminocarbene ligands with phenyl substituents at the 3,3'-positions showed improved enantioselectivities compared to the unsubstituted analogues. nih.gov Further optimization revealed that substitution at the 4-position of these 3,3'-aryl groups could further enhance the enantiomeric excess. nih.gov
Similarly, in the asymmetric addition of alkynes to aromatic aldehydes, a BINOL ligand (a related binaphthyl scaffold) featuring bulky 3,3'-tertiaryalkyl groups exhibited superior catalytic properties compared to previously reported 3,3'-substituted BINOL ligands. nih.gov This catalyst was able to promote the reaction with high enantioselectivity and good yields without the need for additives. nih.gov The steric hindrance provided by the 3,3'-substituents is believed to be crucial for achieving high levels of stereocontrol.
The electronic nature of the 3,3'-substituents can also play a role. In the context of chiral phosphoric acid catalysts derived from BINAM, C–H bond and π–π–aryl interactions between the 3,3′-substituents of the catalyst and the substrate are thought to be responsible for the observed stereoselectivity in the atroposelective nih.govnih.gov-rearrangement of N,N′-binaphthylhydrazines. rsc.org
The following table presents data on the influence of 3,3'-substituents on the enantioselectivity of a gold-catalyzed dynamic kinetic asymmetric transformation.
| Catalyst (3,3'-Substituent) | Yield (%) | ee (%) | Reference |
| Unsubstituted | low | - | nih.gov |
| Phenyl | - | improved | nih.gov |
| 4-Trifluoromethylphenyl | 85 | 91 | nih.gov |
| 2-Naphthyl | 50 | - | nih.gov |
| 4-tert-Butylphenyl | 63 | - | nih.gov |
| 4-Methoxyphenyl | 68 | - | nih.gov |
Table 2: Effect of 3,3'-substituents on the enantioselectivity of a gold-catalyzed dynamic kinetic asymmetric transformation of a propargyl ester.
Correlation between Ligand Chirality and Product Absolute Configuration
A fundamental principle in asymmetric catalysis is the direct correlation between the absolute configuration of the chiral catalyst or ligand and the absolute configuration of the product. In the case of [1,2'-Binaphthalen]-2-amine derivatives, the use of the (R)-enantiomer of the ligand will preferentially lead to the formation of one enantiomer of the product, while the use of the (S)-enantiomer of the ligand will lead to the formation of the opposite enantiomer of the product, often with a similar level of enantioselectivity.
This correlation allows for the predictable synthesis of a desired enantiomer of a chiral molecule by simply choosing the appropriate enantiomer of the BINAM-derived catalyst. This is a significant advantage in the synthesis of pharmaceuticals and other biologically active compounds, where often only one enantiomer exhibits the desired therapeutic effect.
For example, in the asymmetric Henry reaction catalyzed by a copper complex of a chiral diamine ligand, the use of the (R,R)-enantiomer of the ligand leads to the formation of the (R)-enantiomer of the product. researchgate.net Similarly, in the asymmetric transfer hydrogenation of ketones, the absolute configuration of the product is determined by the chirality of the metal-centered catalyst, which is in turn controlled by the chiral ligand. nih.gov
It is important to note that while this correlation is generally observed, there can be exceptions or reversals in selectivity depending on the specific reaction, substrate, and reaction conditions. researchgate.net Mechanistic studies, including computational modeling, are often employed to understand the origin of stereoselectivity and to rationalize the observed correlation between ligand and product chirality. rsc.org These studies often focus on the detailed structure of the transition state, where non-covalent interactions between the catalyst and the substrate play a crucial role in determining the stereochemical outcome. rsc.org
The following table illustrates the correlation between the absolute configuration of a BINAM-derived catalyst and the resulting product in an asymmetric α-amination reaction.
| Catalyst | Product Enantiomer | ee (%) | Reference |
| (S)-BINAM-derived phosphoric acid | (R)-product | 81 | rsc.org |
| (S)-BINAM-derived phosphoric acid with different 3,3'-substituents | (S)-product | -80 | rsc.org |
Table 3: Correlation and reversal of enantioselectivity based on catalyst structure.
Advanced Research Topics and Future Perspectives for 1,2 Binaphthalen 2 Amine
Immobilization of [1,2'-Binaphthalen]-2-amine Catalysts on Solid Supports
The heterogenization of homogeneous catalysts by immobilizing them on solid supports is a critical strategy for developing more sustainable and economically viable chemical processes. researchgate.net This approach combines the high efficiency and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation, recovery, and recycling. researchgate.net For catalysts derived from the this compound framework, immobilization is an active area of research aimed at overcoming the cost and potential toxicity associated with catalyst leaching into the final product.
Several methods have been explored for the immobilization of related BINOL-derived chiral phosphoric acids (CPAs), which provide a roadmap for this compound catalysts. These strategies generally fall into two categories: copolymerization-like approaches and the attachment of the chiral backbone to a pre-existing solid support. nih.govacs.org
Immobilization Strategies for Related Chiral Catalysts:
| Immobilization Method | Support Material | Key Features | Reference |
| Copolymerization | Polystyrene | Catalyst is integrated into the polymer backbone during its formation. | nih.gov |
| Click Chemistry | Functionalized Resin | Modular approach allowing for late-stage catalyst attachment. | nih.gov |
| Adsorption | Mesoporous Silica | Catalyst is physically adsorbed onto the support. | nih.gov |
| In situ Polymerization | Metal-Organic Frameworks | Chiral monomers are polymerized within the pores of the MOF. | researchgate.net |
Researchers have successfully immobilized BINOL-derived CPAs on polystyrene and other solid supports, demonstrating their robustness and recyclability in various reactions, including Friedel-Crafts alkylations. nih.gov For instance, a solid CPA-based catalyst was prepared by immobilizing a BINOL-derivative on polystyrene, which was then converted to the phosphoric acid. This catalyst showed remarkable activity, selectivity, and stability under both batch and flow conditions. nih.gov Another approach involves a concise 9-step synthesis to create anthracene-decorated heterogeneous CPAs that exhibit high performance and recyclability in both batch and continuous flow systems without significant degradation. nih.gov
Flow Chemistry Applications of this compound Catalysts
Continuous flow chemistry is revolutionizing chemical synthesis and manufacturing by offering superior process control, enhanced safety, and scalability compared to traditional batch methods. aurigeneservices.com The integration of immobilized this compound catalysts into flow systems is a promising avenue for developing highly efficient and sustainable chemical processes. nih.govbeilstein-journals.org
Flow chemistry involves the continuous movement of reactants through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. aurigeneservices.com This level of control often leads to higher yields, improved selectivity, and greater reproducibility. aurigeneservices.combeilstein-journals.org When combined with immobilized catalysts, flow chemistry enables the development of fully automated, continuous production systems with integrated downstream processing and real-time monitoring. aurigeneservices.comrsc.org
Recent studies have demonstrated the successful application of immobilized BINOL-derived catalysts in continuous flow reactors for various asymmetric transformations. nih.gov For example, a solid-supported chiral phosphoric acid catalyst was effectively used in a continuous-flow enantioselective aldol (B89426) reaction. beilstein-journals.org The catalyst's activity and robustness allowed the reaction to proceed at room temperature for extended periods, enabling the continuous production of the desired product without the need for downstream purification. beilstein-journals.org Similarly, a sequential two-step flow process involving a Friedländer quinoline (B57606) synthesis followed by a transfer hydrogenation cascade has been developed using an immobilized CPA. acs.org
Advantages of Flow Chemistry with Immobilized Catalysts:
| Feature | Description | Reference |
| Enhanced Safety | Smaller reaction volumes and improved heat transfer minimize the risk of accidents. | beilstein-journals.org |
| Improved Efficiency | Precise control over reaction conditions often leads to higher yields and selectivity. | beilstein-journals.org |
| Scalability | Continuous processes are more easily scaled up from laboratory to industrial production. | mdpi.com |
| Automation | Flow systems can be fully automated for continuous and unattended operation. | rsc.org |
| Catalyst Recycling | Immobilized catalysts can be easily retained within the flow reactor for continuous reuse. | nih.gov |
The development of robust and recyclable catalysts is crucial for the successful implementation of continuous flow processes. nih.gov Leveraging the ionic nature of some catalysts allows for effective recovery and recycling strategies without loss of activity. nih.gov The combination of immobilized this compound catalysts and flow chemistry holds significant potential for the sustainable and efficient manufacturing of pharmaceuticals and other fine chemicals. rsc.org
Development of Sustainable Synthetic Methodologies Utilizing this compound
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on minimizing environmental impact and maximizing resource efficiency. tradebe.comepa.gov Catalysts derived from this compound are well-positioned to contribute to this goal by enabling highly selective and atom-economical transformations. acs.org
Sustainable chemistry aims to design products and processes that reduce or eliminate the use and generation of hazardous substances. tradebe.com Key principles of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing catalytic rather than stoichiometric reagents. epa.govacs.org
The use of chiral catalysts, such as those based on the this compound scaffold, is inherently a green approach as it allows for the production of single enantiomers, avoiding the waste associated with resolving racemic mixtures. Furthermore, the development of synthetic methods that are highly atom-economical, meaning that a maximal proportion of the starting materials is incorporated into the final product, is a central goal. acs.org
Recent research has focused on developing sustainable synthetic routes to the this compound derivatives themselves. For example, an electrochemical, transition-metal-free method for the synthesis of 1,1′-binaphthalene-2,2′-diamine (BINAM) derivatives has been reported. mdpi.com This process offers excellent yields and produces only hydrogen gas as a byproduct, representing a significant improvement over traditional metal-mediated coupling reactions. mdpi.com
Green Chemistry Principles in Catalysis with this compound Derivatives:
| Principle | Application | Reference |
| Catalysis | Using small amounts of a recyclable catalyst to perform a reaction many times. | tradebe.comepa.gov |
| Atom Economy | Designing reactions where most of the atoms from the reactants are incorporated into the product. | acs.org |
| Less Hazardous Synthesis | Developing synthetic routes that avoid toxic reagents and solvents. | mdpi.com |
| Renewable Feedstocks | Utilizing starting materials from renewable sources. | tradebe.com |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | tradebe.com |
The development of sustainable synthetic methodologies extends to the reactions catalyzed by these compounds. This includes the use of environmentally benign solvents, reducing the number of synthetic steps by avoiding protecting groups, and designing processes with high energy efficiency. tradebe.comscispace.com The ultimate aim is to create chemical processes that are not only efficient and selective but also safe and environmentally responsible. acs.orgscispace.com
Exploration of Novel Reaction Scaffolds and Transformations
A significant area of advanced research involving this compound derivatives is the exploration of entirely new reaction types and the synthesis of novel molecular frameworks. This research pushes the boundaries of known chemical reactivity and opens doors to previously inaccessible molecules with potentially valuable properties.
One area of focus is the development of transformations that proceed through strain-release mechanisms. rsc.org Molecules with distorted bond lengths and angles possess increased energy and can undergo unique reactions to relieve this strain, providing access to interesting bioisosteric motifs. rsc.org Catalysts derived from this compound could potentially be designed to control the stereochemistry of such transformations.
Furthermore, researchers are investigating novel skeletal rearrangements of binaphthyl compounds. For instance, an iodine-containing oxidant has been used to induce a ring-contractive and closing skeletal rearrangement of 1,1'-binaphthalene-2,2'-diamines (BINAMs) to produce spiro[benzo[e]indole-1,1'-inden]-2-amines. osaka-u.ac.jp This transformation creates a novel and complex molecular architecture from a readily available starting material.
The combination of amine catalysis with transition metal catalysis is another fertile ground for discovering new reactions. This synergistic approach can lead to unprecedented chemical transformations by activating substrates in unique ways. nih.gov For example, an amine catalyst can form a nucleophilic enamine intermediate from a carbonyl compound, which can then react with an electrophilic species generated by a transition metal catalyst. nih.gov
The development of multicomponent reactions (MCRs) is also a key area of exploration. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is highly efficient and atom-economical. rsc.org Designing chiral this compound-based catalysts that can control the stereoselectivity of MCRs is a significant and challenging goal.
The overarching theme of this research is to move beyond the application of existing catalysts in known reactions and to instead use the unique properties of this compound derivatives to invent new chemical transformations and construct novel molecular scaffolds. nih.govreddit.com
Integration with Chemoenzymatic Approaches
Chemoenzymatic cascade reactions, which combine the advantages of chemical catalysts and biocatalysts in a single pot, represent a powerful strategy for synthesizing complex chiral molecules with high efficiency and selectivity. acs.orgrsc.org The integration of this compound-based catalysts into these cascades is a promising frontier in synthetic chemistry.
Enzymes offer unparalleled selectivity under mild reaction conditions, while chemical catalysts provide a broad range of reactivity that can complement enzymatic transformations. diva-portal.orgnih.gov A major challenge in developing chemoenzymatic cascades is ensuring the compatibility of the different catalytic systems, as the optimal conditions for the chemical catalyst and the enzyme may differ significantly. diva-portal.orgnih.gov
One successful application of this integrated approach is in dynamic kinetic resolution (DKR). In DKR, a racemic starting material is converted into a single enantiomer of the product in theoretically 100% yield. acs.orgdiva-portal.org This is achieved by combining an enzyme that selectively reacts with one enantiomer with a chemical catalyst that racemizes the remaining enantiomer. acs.org While this has been extensively studied for BINOL derivatives, the principles are directly applicable to this compound and its derivatives.
Researchers are also exploring the use of chemoenzymatic cascades to construct complex natural products. For example, novel routes to chiral alkaloids have been developed using a one-pot, one-substrate "triangular" cascade involving both enzymes and chemical transformations. rsc.org These approaches allow for the rapid generation of molecular complexity from simple starting materials under mild conditions. rsc.org
Key Aspects of Chemoenzymatic Cascades:
| Aspect | Description | Reference |
| Compatibility | Finding reaction conditions where both the chemical catalyst and the enzyme are active and stable. | diva-portal.orgnih.gov |
| Dynamic Kinetic Resolution | Combining enzymatic resolution with in situ racemization to achieve high yields of a single enantiomer. | acs.orgdiva-portal.org |
| Tandem Reactions | Designing sequential reactions where the product of one catalytic step is the substrate for the next. | nih.gov |
| Artificial Metalloenzymes | Creating hybrid catalysts that combine a protein scaffold with a synthetic metal complex. | nih.gov |
The development of artificial metalloenzymes, where a synthetic catalyst is incorporated into a protein scaffold, is another exciting area of research. nih.gov This approach aims to create catalysts with the high selectivity of enzymes and the broad reactivity of chemical catalysts. By strategically positioning a this compound-based catalytic moiety within a protein, it may be possible to create highly effective and selective catalysts for a wide range of transformations. nih.gov The integration of this compound catalysts with enzymatic systems holds immense potential for the development of highly efficient, selective, and sustainable synthetic routes to valuable chiral molecules. nih.govsemanticscholar.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1,2'-Binaphthalen]-2-amine derivatives, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis often involves DBU-catalyzed amination or Buchwald-Hartwig coupling. For example, derivatives with substituents like methoxy or chloro groups are synthesized via nucleophilic aromatic substitution, achieving yields up to 89% under optimized conditions (e.g., 80°C, 12–24 hr reaction time) . Key parameters for optimization include catalyst loading (e.g., 10 mol% DBU), solvent polarity (DMF or toluene), and electron-donating/withdrawing substituents on the aryl ring. HRMS and NMR should validate purity before scaling .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives, and how should data interpretation be approached?
- Methodological Answer :
- IR Spectroscopy : Identify N–H stretches (3161–3295 cm⁻¹) and hydroxyl groups (broad peaks ~3200 cm⁻¹) .
- NMR : Use NMR to resolve aromatic proton splitting patterns (δ 6.8–8.5 ppm) and NMR for carbonyl/amine carbon assignments. For example, methylene bridges in binaphthalene systems show distinct splitting in NMR .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm mass error. Cross-reference with calculated values for structural validation .
Advanced Research Questions
Q. How can enantioselective synthesis of chiral this compound derivatives be achieved using transition-metal catalysis?
- Methodological Answer : Enantioselectivity is achieved via asymmetric Buchwald-Hartwig reactions using chiral phosphine ligands (e.g., (R)-BINAP or MOP derivatives). For instance, (R)-2'-Methoxy-[1,1'-binaphthalen]-2-ol was synthesized with >90% ee using palladium catalysts and chiral auxiliaries. Monitor enantiomeric excess via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. What methodologies are recommended for resolving contradictions in spectroscopic data (e.g., NMR shifts) observed in this compound derivatives?
- Methodological Answer :
- Step 1 : Verify solvent effects (e.g., DMSO-d vs. CDCl) on chemical shifts.
- Step 2 : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
- Step 3 : Compare experimental data with computational predictions (DFT calculations for NMR shifts) to identify outliers. Contradictions may arise from unexpected tautomerism or proton exchange .
Q. What computational approaches are suitable for predicting the electronic properties and reaction pathways of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO energies and predict regioselectivity in electrophilic substitutions. For example, electron-rich substituents (e.g., methoxy) lower the LUMO energy, favoring nucleophilic attack .
- Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions (e.g., DMF vs. THF). Validate with experimental melting points (e.g., 165–209°C for hydroxylated derivatives) .
Q. How can researchers reconcile discrepancies between theoretical and experimental XRD data for this compound crystal structures?
- Methodological Answer : Refine XRD data using software like SHELX or OLEX2. For example, the crystal structure of 2'-(9H-carbazol-9-yl)-[1,1'-binaphthalen]-2-amine (CHN) was resolved by comparing experimental bond lengths (1.35–1.42 Å for C–N) with DFT-optimized geometries. Discrepancies >0.05 Å warrant re-examination of crystal packing effects .
Data Management & Reproducibility
Q. What strategies ensure reproducibility when synthesizing air-sensitive this compound derivatives?
- Methodological Answer : Conduct reactions under inert atmosphere (N/Ar) using Schlenk lines. Store products in amber vials with desiccants (e.g., molecular sieves). Report detailed experimental logs, including glovebox O/HO levels (<1 ppm) and catalyst activation steps (e.g., degassing solvents) .
Q. How can open-data principles be applied to this compound research while complying with ethical standards?
- Methodological Answer : Share anonymized spectral data (NMR, IR) in repositories like Zenodo or ChemRxiv. Use de-identified metadata for sensitive compounds (e.g., carcinogenic derivatives like β-naphthylamine analogs). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets using DOIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
